1,3,5-Tris(phenylethynyl)benzene

Description

Strategic Importance in Conjugated Molecular Systems

The extended π-conjugation of TPEB, arising from the alternating single, double, and triple bonds throughout its framework, is central to its strategic importance. This delocalized electron system facilitates efficient charge transport and energy transfer, making it an attractive building block for organic electronic and optoelectronic devices. nih.govacs.org The rigid, planar geometry of the TPEB core ensures a well-defined and stable molecular architecture, which is crucial for creating ordered molecular assemblies.

Functionally-substituted TPEB derivatives have been synthesized to further tune their properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the peripheral phenyl rings can modulate the molecule's electronic characteristics, influencing its performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com The Sonogashira coupling reaction is a powerful and widely used method for synthesizing these functionalized TPEB derivatives, as it tolerates a variety of functional groups. rsc.org

Foundational Role in Materials Science and Supramolecular Architectures

In the realm of materials science, TPEB serves as a fundamental building block for a diverse array of materials, including dendrimers, porous organic polymers, and metal-organic frameworks (MOFs). Its trifunctional nature allows it to act as a versatile node, enabling the construction of complex, three-dimensional structures.

The use of TPEB and its derivatives in the synthesis of dendrimers has been a subject of considerable research. acs.org These highly branched, monodisperse macromolecules exhibit unique properties stemming from their well-defined architecture. TPEB-cored dendrimers have been investigated for their potential in light-harvesting applications, where the dendritic structure can efficiently capture and transfer energy to a central core. acs.org

Furthermore, TPEB is a key component in the creation of porous materials. Coordination polymers and covalent organic frameworks (COFs) synthesized from TPEB-based linkers have shown promise for applications in gas storage and separation. rsc.orgresearchgate.netossila.com The rigid and predefined geometry of the TPEB unit helps in the formation of robust frameworks with high surface areas and tunable pore sizes. For example, COFs prepared from 1,3,5-tris(4-formylphenyl)benzene, a derivative of TPEB, have demonstrated significant CO2 adsorption capacities. ossila.com

The principles of supramolecular chemistry are also leveraged to organize TPEB molecules into ordered assemblies through non-covalent interactions such as π-π stacking and van der Waals forces. nih.gov The ability to control the self-assembly of these molecules opens up possibilities for creating novel materials with emergent properties. For instance, co-crystallization of fluorinated and non-fluorinated TPEB derivatives has been shown to be dominated by intermolecular phenyl-perfluorophenyl interactions, leading to the formation of stable co-crystals with increased melting points. nih.gov

Interactive Data Table: Properties of TPEB and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,3,5-Tris(phenylethynyl)benzene | 118688-56-5 | C30H18 | 378.46 | Not specified |

| 1,3,5-Tris[(3-pyridyl)-phen-3-yl]benzene | 921205-03-0 | C39H27N3 | 537.65 | 195-200 |

| 1,3,5-Tris(4-formylphenyl)benzene | 118688-53-2 | C27H18O3 | 390.44 | Not specified |

| 1,3,5-Triscarboxyphenylethynylbenzene | 205383-17-1 | C33H18O6 | 510.49 | 222-223 (decomposition) |

| 1,3,5-Tris(2-methylphenyl)benzene | 87226-88-8 | C27H24 | 348.48 | Not specified |

| 1,3,5-Tris(1-methylpropyl)-benzene | 6565-55-5 | C18H30 | 246.4308 | Not specified |

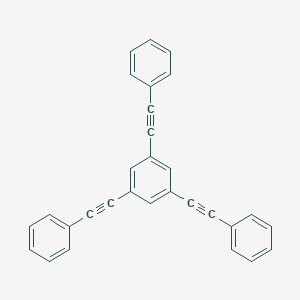

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-tris(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOGUVUAZGQYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572791 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-56-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Supramolecular Chemistry and Self Assembled Systems Based on 1,3,5 Tris Phenylethynyl Benzene

Two-Dimensional (2D) Self-Assembly at Interfaces

The ability of 1,3,5-Tris(phenylethynyl)benzene and its derivatives to form highly ordered two-dimensional (2D) structures at solid-liquid or solid-vacuum interfaces is a significant area of research. These self-assembled monolayers are primarily investigated for their potential applications in nanoscience and surface engineering.

Scanning Tunneling Microscopy (STM) Investigations of Ordered Monolayers

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the 2D self-assembly of molecules at atomic or molecular resolution. STM studies have provided detailed insights into the formation of ordered monolayers of TPEB derivatives on various substrates.

For instance, the self-assembly of 1,3,5-tris(4-carboxyphenyl)benzene, a functionalized TPEB derivative, at the 1-phenyloctane/graphite (B72142) interface reveals the formation of three distinct hydrogen-bonded networks. researchgate.net One of these is a close-packed structure, while the other two are porous, featuring hexagonal and rectangular cavities. researchgate.net The network with rectangular cavities was found to be the most stable. researchgate.net Similarly, 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA), another TPEB derivative, forms two-dimensional supramolecular honeycomb networks on a Ag(111) surface at room temperature, with cavities having an internal diameter of 2.95 nm. nih.gov

STM has also been employed to study the self-assembly of 1,3,5-triethynyl-benzene (TEB) and 1,3,5-tris-(4-ethynylphenyl)benzene (Ext-TEB) on a Ag(111) surface under ultrahigh vacuum conditions. researchgate.net Both of these C3-symmetric molecules form long-range ordered, nanoporous networks that exhibit organizational chirality, which is mediated by novel, planar 6-fold cyclic binding motifs stabilized by C–H···π interactions. researchgate.net

The introduction of flexible isopropyl groups to the TPEB core, as in 1,3,5-tris-(isopropylethynyl)-benzene (iPr-TEB), has been shown to influence self-assembly on Au(111) and Ag(111) surfaces. researchgate.net iPr-TEB forms comparable self-assembled nanopatterns on both surfaces through the aggregation of side-by-side dimers. researchgate.net The rotational flexibility of the isopropyl groups, enabled by the single bond connecting them to the acetylenic core, modulates intermolecular interactions and fine-tunes the strength of molecule-substrate interactions, offering a new strategy for 2D crystal engineering. researchgate.net

Concentration-Dependent Self-Assembly Behavior and Solvent Effects

The self-assembly of TPEB derivatives is highly sensitive to experimental conditions, including the concentration of the solution and the nature of the solvent. These factors can significantly influence the resulting supramolecular architecture.

A joint computational and experimental study on the concentration-dependent self-assembly of 1,3,5-tris(pyridin-3-ylethynyl)benzene, a flat C3-symmetric molecule, on a graphite surface has demonstrated this phenomenon. researchgate.net Density functional theory (DFT) simulations of 2D nanopatterns at different surface coverages revealed that the molecule can generate various self-assembled motifs, with the stability of fourteen different 2D patterns being analyzed in relation to concentration. researchgate.netresearchgate.net Generally, more densely packed polymorphs are observed at higher solute concentrations, a trend explained by thermodynamic principles where higher chemical potential favors structures that reduce the entropy cost of self-assembly. whiterose.ac.uk

The choice of solvent is also a critical parameter that can dictate the resulting polymorphic structure. whiterose.ac.uk The solvent can have a pronounced effect on the stability of different polymorphs. whiterose.ac.uk For example, in the self-assembly of trimesic acid, a related C3-symmetric molecule, the use of different fatty acid solvents leads to the formation of distinct hexagonal monolayer polymorphs at the interface with graphite. whiterose.ac.uk Shorter chain fatty acids favor a "flower" polymorph, while longer chain fatty acids result in a "chickenwire" structure. whiterose.ac.uk This solvent-induced polymorphism highlights the delicate balance of intermolecular and solvent-molecule interactions in determining the final self-assembled structure.

Design and Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rigid and symmetric nature of this compound and its derivatives makes them excellent candidates for use as organic linkers in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of great interest due to their high porosity and potential applications in gas storage, separation, and catalysis.

This compound as Organic Linkers in Metal-Ligand Architectures

Functionalized TPEB molecules, featuring coordinating groups such as carboxylates, pyridyls, or nitriles, can act as multidentate ligands that bridge metal ions or clusters to form extended one-, two-, or three-dimensional networks.

A series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes have been synthesized and used to construct coordination polymers with copper ions in high yields. rsc.orgrsc.org For example, reacting 1,3,5-tris(4-pyridylethynyl)benzene with a copper(I) perchlorate (B79767) complex under hydrothermal conditions produced two different copper(I)-based frameworks. researchgate.net In these structures, the nitrogen atoms of the pyridine (B92270) moieties coordinate to the Cu(I) ions. researchgate.netresearchgate.net The extended π-conjugation of the TPEB linker helps to stabilize the charge on the Cu(I) ion and promotes numerous π–π interactions within the framework. researchgate.net

Similarly, 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt has been reacted with various copper(II) salts (acetate, chloride, and nitrate) to form coordination polymers. rsc.orgrsc.orgresearchgate.net The resulting materials exhibit different levels of porosity depending on the counter-ion used. rsc.orgrsc.orgresearchgate.net The high symmetry of the TPEB linker, often D3h or D6h, allows for the formation of predictable network topologies with cavities based on multipoint cooperative interactions.

Porosity Engineering and Carbonization Processes of Coordination Polymers

A key feature of MOFs and coordination polymers derived from TPEB is their tunable porosity. The size and shape of the pores can be engineered by modifying the length and functionality of the organic linker. While many of the initially synthesized coordination polymers from TPEB derivatives were found to be low-porosity materials, specific combinations of linkers and metal salts have yielded microporous and mesoporous structures. rsc.orgrsc.orgresearchgate.net

For instance, the coordination polymer prepared from 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt and copper(II) nitrate (B79036) was found to be microporous, while those prepared with copper(II) acetate (B1210297) and copper(II) chloride were mesoporous. rsc.orgrsc.orgresearchgate.net

Furthermore, these coordination polymers can serve as precursors for the synthesis of porous carbon materials through a process of carbonization. rsc.orgrsc.org The carbonization of the organic linkers themselves, by heating to 900 °C, results in microporous carbons that exhibit a type I nitrogen adsorption isotherm. rsc.orgrsc.org When the coordination polymers are carbonized, there is a significant increase in the micropore volume. rsc.orgrsc.orgresearchgate.net A stepwise analysis of the pyrolysis of a mesoporous coordination polymer at 350, 600, and 900 °C revealed that the mesoporosity was largely retained, while microporosity was successfully introduced. rsc.orgrsc.org This demonstrates that the carbonization of TPEB-based coordination polymers is a viable strategy for creating hierarchical porous carbon materials. rsc.orgrsc.org

Host-Guest Complexation and Recognition Phenomena

The porous structures formed by the self-assembly of this compound derivatives, both in 2D monolayers and 3D frameworks, create well-defined cavities that can encapsulate guest molecules. This host-guest chemistry is fundamental to applications such as molecular sensing, separation, and transport.

The honeycomb networks formed by BTA on a Ag(111) surface, with their 2.95 nm diameter cavities, have been shown to be suitable for constructing hierarchical structures by trapping guest molecules. nih.gov Single molecules of a macrocyclic compound were successfully confined within these 2D nanocavities and could be released upon a temperature-induced phase transformation of the host network to a more close-packed structure. nih.gov

In the context of 3D frameworks, a study reported an inclusion complex between a 1,3,5-triaroylbenzene host (a related structure) and a benzene (B151609) guest, stabilized by aromatic C-H···O hydrogen bonds, demonstrating the potential for these types of molecules to act as inclusion hosts. umsl.edu

While direct studies on host-guest complexation specifically with the parent this compound are less common, the principles derived from its functionalized analogues and related C3-symmetric molecules clearly indicate its potential. The ability to engineer pore size and functionality in TPEB-based MOFs opens up possibilities for selective guest recognition. For example, a fluorescent probe based on a cucurbit researchgate.neturil host and a 2-phenylbenzimidazole (B57529) guest has been shown to selectively recognize Fe³⁺ ions, illustrating the potential for sensor applications. nih.gov The design of TPEB-based hosts with specific recognition sites could lead to advanced materials for chemical sensing and separation.

Principles of Molecular Encapsulation within this compound-Derived Hosts

The core principle behind molecular encapsulation using TPEB-derived hosts lies in the creation of well-defined cavities or pockets that can accommodate guest molecules. The TPEB framework provides a rigid and pre-organized scaffold, while functional groups appended to the phenyl or ethynyl (B1212043) positions can be tailored to introduce specific recognition sites and modulate the size and shape of the binding pocket.

The encapsulation process is driven by a combination of non-covalent interactions between the host and the guest molecule. These interactions, though individually weak, collectively contribute to the stability of the resulting host-guest complex. The design of the host molecule is crucial; for instance, the strategic placement of functional groups can create a convergent arrangement, directing guest molecules into the cavity.

A study on a three-armed monomer derived from 1,3,5-triethynylbenzene (B1295396) demonstrated that the introduction of fluoro-substituted and N,N-dimethyl-substituted modules on the arms could induce a head-to-tail arrangement, facilitating self-assembly. researchgate.net This pre-organization is a key principle in creating effective hosts for molecular encapsulation.

Elucidation of Non-Covalent Interactions in Host-Guest Systems

The stability and selectivity of host-guest systems involving TPEB derivatives are governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to designing hosts with specific guest-binding properties.

π-π Stacking: The electron-rich aromatic rings of TPEB and its derivatives can engage in π-π stacking interactions with suitable guest molecules containing aromatic moieties. These interactions are characterized by the parallel or offset arrangement of the aromatic rings. In co-crystals of fluorinated and non-fluorinated TPEB derivatives, intermolecular phenyl-perfluorophenyl interactions with short centroid-centroid distances were found to be a dominant stabilizing force. nih.govnih.gov

CH-π Interactions: The hydrogen atoms of the guest molecule can interact with the electron-rich π-system of the TPEB host. These interactions are particularly significant in the binding of aliphatic or alicyclic guests. Research on a phenanthrene (B1679779) optica.orgarene host, a larger macrocycle with similar principles, revealed CH···π intermolecular interactions between the guest and the phenanthrene unit of the host. mdpi.com

Hydrogen Bonding: While the parent TPEB molecule does not possess hydrogen bonding capabilities, derivatives functionalized with groups like hydroxyls or amines can form specific hydrogen bonds with complementary guest molecules, significantly enhancing binding affinity and selectivity.

Halogen Bonding: In derivatives containing halogen atoms, halogen bonds (e.g., Hal···π or Hal···Hal) can play a crucial role in the stabilization of the host-guest complex. rsc.org

Dendrimer Chemistry and Energy Transfer in Phenylacetylene (B144264) Dendritic Systems

Phenylacetylene dendrimers are a class of macromolecules characterized by a highly branched, tree-like architecture. Their unique structure, featuring a large number of chromophores arranged in a compact fashion, makes them ideal candidates for applications in light-harvesting and energy transfer.

This compound as Core and Branching Units in Dendritic Architectures

The rigid, C3-symmetric structure of this compound makes it an excellent core unit for the construction of dendrimers. researchgate.net Starting from a TPEB core, successive generations of phenylacetylene branches can be added, leading to a globular macromolecule with a high density of chromophores at the periphery.

Furthermore, derivatives of TPEB can also serve as branching units within the dendritic structure. By functionalizing the phenyl rings of TPEB with reactive groups, it can be incorporated at various points in the dendrimer, allowing for the creation of more complex and tailored architectures. This versatility in its role as both a core and a branching unit provides a high degree of control over the final size, shape, and properties of the dendrimer.

The synthesis of these dendrimers often involves iterative Sonogashira coupling reactions, allowing for the precise construction of each generation. nih.gov

Mechanisms of Excitation Energy Transfer in Phenylacetylene Dendrimers

A key feature of phenylacetylene dendrimers is their ability to efficiently capture light energy at the periphery and funnel it towards a central core or a designated trap molecule. This process, known as excitation energy transfer (EET), is governed by several mechanisms.

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism that occurs over long distances (typically 1-10 nm). It relies on the dipole-dipole coupling between the excited donor and the ground-state acceptor chromophore. In phenylacetylene dendrimers, the spectral overlap between the emission of the peripheral chromophores and the absorption of the inner chromophores is crucial for efficient FRET.

Dexter Energy Transfer: This is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor. While less dominant than FRET in many systems, it can play a role in energy transfer between closely spaced chromophores within the dendrimer.

Through-Bond Energy Transfer: In conjugated systems like phenylacetylene dendrimers, energy can also be transferred through the covalent bonds of the molecular framework. This mechanism is particularly efficient due to the delocalized π-electron system.

Crystal Engineering and Solid-State Aggregation Phenomena

The ability to control the arrangement of molecules in the solid state is a cornerstone of crystal engineering. The predictable geometry and rich intermolecular interaction capabilities of this compound and its derivatives make them valuable building blocks for designing crystalline materials with desired properties.

Tailoring Intermolecular Interactions for Controlled Crystal Packing

The solid-state aggregation of TPEB derivatives is governed by a delicate balance of various intermolecular interactions. By strategically modifying the chemical structure of the TPEB molecule, it is possible to influence these interactions and, consequently, control the crystal packing.

Substitution Patterns: The introduction of substituents on the peripheral phenyl rings can dramatically alter the crystal packing. For example, fluorination can introduce H···F contacts and modify aryl-aryl interactions. nih.govnih.gov The aggregation of terminally arylated TPEBs is dominated by a combination of intermolecular aryl-aryl and aryl-acetylene contacts. nih.gov

π-π Interactions: The extensive π-system of TPEB promotes π-π stacking interactions, which are a major driving force in the crystal packing. In some derivatives, offset face-to-face π-π interactions with centroid-centroid distances of around 3.6 Å have been observed to stabilize the crystal structure. doaj.org

Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors allows for the formation of robust and directional hydrogen-bonded networks, providing a powerful tool for controlling crystal architecture. ias.ac.in

Halogen Bonding: The use of halogenated derivatives introduces the possibility of halogen bonding, a highly directional and tunable interaction that can be used to guide the self-assembly process. rsc.org

By understanding and manipulating these intermolecular forces, it is possible to design TPEB-based materials with specific packing motifs, such as columnar or herringbone structures, leading to desired electronic or optical properties.

Co-Crystallization Strategies and Their Impact on Structural Motifs

Co-crystallization has emerged as a powerful strategy in crystal engineering to modulate the solid-state packing of this compound (TPEB) and its derivatives, thereby influencing their material properties. This approach involves combining TPEB or its analogues with other molecular components (co-formers) to create a new crystalline solid with a distinct structure and properties from the individual components. A prominent strategy involves the use of fluorinated and non-fluorinated TPEB derivatives to drive self-assembly through specific intermolecular interactions. nih.govnih.gov

Research has demonstrated that the co-crystallization of TPEB derivatives with varying fluorination patterns on the terminal phenyl rings leads to the formation of highly ordered 1:1 co-crystals. nih.govnih.gov The primary driving force for the assembly of these systems is the strong, non-covalent interaction between the electron-rich phenyl groups and the electron-poor perfluorophenyl groups. nih.gov This interaction, often referred to as phenyl-perfluorophenyl stacking, is a type of π-π stacking interaction that is highly directional and leads to the formation of well-defined supramolecular architectures. nih.gov

The resulting structural motif in these co-crystals is typically an alternating columnar structure. nih.gov In this arrangement, the fluorinated and non-fluorinated TPEB molecules stack on top of one another in a repeating pattern, with short centroid-centroid distances between the interacting aryl rings. This alternating arrangement maximizes the favorable phenyl-perfluorophenyl interactions throughout the crystal lattice. nih.gov

The impact of this co-crystallization strategy on the stability of the resulting solid-state structures is significant. A notable consequence is the substantial increase in the melting points of the co-crystals compared to the individual fluorinated and non-fluorinated components. nih.govnih.gov This thermal stabilization, with observed increases of up to 49 °C, underscores the strength of the intermolecular interactions governing the co-crystal formation. nih.gov The enhanced stability is a direct result of the efficient packing and strong aryl-aryl interactions within the alternating columnar motif. nih.gov

The aggregation of terminally arylated TPEBs is governed by a combination of intermolecular aryl-aryl and aryl-acetylene contacts. nih.gov The introduction of electrostatic repulsion between the terminal phenyl groups can cause a distortion from a planar, star-shaped structure to a propeller-like conformation. nih.gov This is indicated by the interplanar twist angle between the central benzene unit and the terminal aryl systems. nih.gov

Detailed structural parameters from these co-crystallization studies are summarized in the following tables:

Table 1: Intermolecular Distances in TPEB Derivatives

| Compound | Shortest Intermolecular Distance (Å) | Type of Interaction |

| 1,3,5-Tris(trimethylsilylethynyl)benzene | 3.847(2) | σ-π (methyl group to benzene core) |

| Fluorinated analogue of 1,3,5-Tris(trimethylsilylethynyl)benzene | 2.58(1) | H···F (methyl group to fluorinated benzene core) |

This table presents the shortest observed intermolecular distances in select TPEB derivatives, highlighting the key interactions that influence their solid-state packing. nih.gov

Table 2: Melting Point Changes in TPEB Co-Crystals

| Co-Crystal System | Melting Point Increase (°C) |

| Co-crystal of fluorinated and non-fluorinated TPEB | 34 - 49 |

This table illustrates the significant increase in melting points for co-crystals compared to their individual components, demonstrating the stabilizing effect of the phenyl-perfluorophenyl interactions. nih.gov

These findings highlight how co-crystallization, particularly through the strategic use of fluorination, can be employed to control the supramolecular assembly of TPEB-based systems and engineer materials with enhanced thermal stability. nih.gov

Advanced Photophysical and Electronic Properties of 1,3,5 Tris Phenylethynyl Benzene Derivatives

Excited-State Structure and Dynamics

The behavior of 1,3,5-tris(phenylethynyl)benzene derivatives upon photoexcitation is complex, involving rapid structural reorganizations and transitions between different electronic states. Understanding these dynamics is crucial for harnessing their potential in light-emitting devices and other photophysical applications.

Femtosecond and Nanosecond Time-Resolved Spectroscopy

Time-resolved fluorescence spectroscopy on both femtosecond and nanosecond timescales has been instrumental in unraveling the intricate excited-state dynamics of this compound (TPB). Studies on TPB in solutions like n-hexane and n-heptane have revealed the presence of two distinct fluorescence components. nih.gov A very short-lived component with a lifetime of approximately 150 femtoseconds is observed, alongside a much longer-lived component with a lifetime of about 10 nanoseconds. nih.gov

The initial, short-lived fluorescence is attributed to the initially excited, non-planar singlet state. In contrast, the long-lived component corresponds to a relaxed, more planar excited singlet state. nih.gov The dual fluorescence indicates a rapid relaxation process occurring in the excited state. These observations are critical for understanding the initial moments after photoexcitation and the subsequent evolution of the excited state.

Structural Relaxation and Conformation Changes in Excited States

The ground state of this compound in solution is believed to be non-planar. nih.gov Upon photoexcitation, the molecule undergoes a significant and rapid structural change. Analysis of fluorescence anisotropy in conjunction with Raman depolarization data suggests that TPB is initially excited to a short-lived, non-planar singlet state. nih.gov

Following this initial excitation, the molecule relaxes to a long-lived excited singlet state that possesses a three-fold axis of symmetry, indicative of a more planar conformation. nih.gov This rapid structural reorganization from a non-planar to a planar geometry is a key aspect of the excited-state dynamics of TPB and its derivatives. This conformational change is a crucial determinant of the molecule's photophysical properties, including its fluorescence quantum yield and lifetime.

Nonlinear Optical (NLO) Activity and Octopolar Chromophores

The D3h symmetry of this compound makes it an ideal core for the construction of octopolar chromophores, which are of significant interest for second-order nonlinear optical applications. Unlike traditional dipolar NLO molecules, octopolar molecules are non-polar in the ground state but exhibit a large second-order hyperpolarizability (β).

Investigation of Second-Order Hyperpolarizabilities

The second-order NLO properties of this compound derivatives have been extensively studied using techniques such as Hyper-Rayleigh Scattering (HRS). These measurements have confirmed that strategic substitution on the TPEB framework can lead to molecules with very large first hyperpolarizability values. nih.govnih.gov For instance, derivatives of 1,3,5-tricyano-2,4,6-tris(vinyl)benzene, which share the octupolar structure, have demonstrated significant β values. korea.ac.kr

The magnitude of the second-order hyperpolarizability is highly dependent on the nature and substitution pattern of electron-donating and electron-accepting groups on the molecular periphery and core. The HRS technique, particularly when using femtosecond laser pulses, is crucial for accurately measuring the hyperpolarizabilities of these compounds, especially when they exhibit one-photon fluorescence. nih.gov

Table 1: Second-Order Hyperpolarizability (β) of Selected this compound Derivatives and Related Octopolar Chromophores

| Compound | Substituents | β (10⁻³⁰ esu) | Measurement Technique | Reference |

| 1,3,5-Tricyano-2,4,6-tris(p-diethylaminostyryl)benzene | Donor: Diethylamino, Acceptor: Cyano | 1,500 | HRS | researchgate.net |

| Derivative of 1,3,5-Tricyano-2,4,6-tris(vinyl)benzene (2c) | - | - | Powder SHG | korea.ac.kr |

| Derivative of 1,3,5-Tricyano-2,4,6-tris(vinyl)benzene (2f) | - | - | Powder SHG | korea.ac.kr |

| Derivative of 1,3,5-Tricyano-2,4,6-tris(vinyl)benzene (3f) | - | - | Powder SHG | korea.ac.kr |

Influence of Molecular Symmetry and Conjugation Pathways on NLO Response

The octupolar (D3h) symmetry of this compound derivatives is a critical factor in their NLO response. This high symmetry leads to the cancellation of the ground-state dipole moment, which is advantageous for the macroscopic alignment of chromophores in NLO materials. The NLO response in these molecules arises from a two-dimensional intramolecular charge transfer from the periphery to the core (or vice versa) upon excitation.

The extent of π-conjugation through the phenylethynyl arms plays a direct role in the magnitude of the NLO response. Longer conjugation lengths generally lead to larger hyperpolarizabilities. The efficiency of the charge transfer, and thus the NLO response, can be tuned by varying the electronic nature of the substituents on both the central and peripheral phenyl rings. nih.gov The specific arrangement of donor and acceptor groups within the D3h symmetric framework dictates the charge transfer pathways and ultimately the NLO performance.

Rational Design of High-Performance NLO Materials

The systematic design of high-performance NLO materials based on the this compound scaffold involves several key strategies. A primary approach is the creation of octopolar "push-pull" systems by attaching electron-donating groups to one part of the molecule (e.g., the periphery) and electron-accepting groups to another (e.g., the core). nih.govnih.gov

Fine-tuning of the NLO properties can be achieved by systematically varying the strength and position of these donor and acceptor substituents. For example, placing electron-donating groups at the core and electron-accepting groups at the periphery can lead to enhanced optical properties. nih.gov Furthermore, extending the conjugation length of the arms of the star-shaped molecule is another effective strategy for increasing the second-order hyperpolarizability. The synthesis of these complex molecules is often achieved through powerful cross-coupling reactions like the Sonogashira coupling. nih.gov The goal is to maximize the intramolecular charge transfer upon excitation while maintaining thermal and chemical stability, which are crucial for practical applications in NLO devices.

Charge Transfer Phenomena and Electronic Delocalization

The unique structural arrangement of this compound (TPEB), characterized by a central benzene (B151609) ring with three phenylethynyl arms connected at meta positions, gives rise to sophisticated electronic behaviors. These include distinct charge transfer phenomena and a nuanced mode of electronic delocalization that is highly sensitive to the molecular state and substituent effects.

Intra- and Intermolecular Charge Transfer Characteristics

Charge transfer, the movement of electronic charge from one part of a molecule to another (intramolecular) or between adjacent molecules (intermolecular), is a cornerstone of the functionality of many organic electronic materials. In TPEB derivatives, both processes are prominent and can be engineered through chemical modification and control of the solid-state environment.

Intramolecular Charge Transfer (ICT)

The process of intramolecular charge transfer involves the photoinduced redistribution of electron density from an electron-rich (donor) segment of a molecule to an electron-deficient (acceptor) segment. This phenomenon is critical for applications in optoelectronics. By strategically functionalizing the peripheral phenyl rings of the TPEB core with electron-donating groups (D) and electron-accepting groups (A), potent D-A "push-pull" systems can be created.

Theoretical and spectroscopic studies have shown that in such substituted TPEB derivatives, the peripheral phenyl rings can acquire a partial quinoid character due to charge transfer. nih.gov This effect is induced by two primary motifs:

Donor Substitution: When electron-donating groups are present, charge transfer occurs from the outer phenyl rings towards the central core via the ethynyl (B1212043) bridges. nih.gov

Acceptor Substitution: With electron-accepting groups on the periphery, a significant electron-withdrawing effect is observed. nih.gov

Intermolecular Charge Transfer

Intermolecular charge transfer is governed by the spatial arrangement and non-covalent interactions between molecules in the solid state. The rigid, planar structure of the TPEB backbone makes it an excellent platform for studying these aggregation behaviors. Crystal engineering studies on fluorinated TPEB derivatives have provided significant insights into the forces driving their self-assembly. nih.govresearchgate.net

In co-crystals formed between fluorinated and non-fluorinated TPEB analogues, intermolecular phenyl-perfluorophenyl interactions are a dominant stabilizing force. nih.gov These interactions lead to well-defined packing motifs with short centroid-centroid distances between the interacting aromatic rings, indicating strong electronic coupling that can facilitate charge transfer between molecules. nih.gov The aggregation is further stabilized by a combination of other non-covalent forces, including aryl-acetylene contacts, C-H···F hydrogen bonds, and σ-π interactions. nih.govresearchgate.net

The specific nature of the terminal groups on the phenylethynyl arms significantly influences the packing structure. For instance, terminally arylated TPEBs are primarily stabilized by a mix of intermolecular aryl-aryl and aryl-acetylene contacts. researchgate.net In one notable structure involving a fluorinated benzene core, the triple bond of one molecule is positioned directly over the central benzene ring of a neighbor, with a uniquely short centroid-triple bond distance of 3.373(1) Å, highlighting a highly favorable arrangement for intermolecular electronic communication. researchgate.net

| Derivative Type | Dominant Intermolecular Interaction | Key Structural Feature | Reference |

|---|---|---|---|

| Terminally Arylated TPEBs | Aryl-aryl and aryl-acetylene contacts | Intermolecular distances around 4 Å between triple bonds and neighboring aryl groups. | researchgate.net |

| Fluorinated TPEB (Compound 6) | Aryl-triple bond sandwich | Centroid-triple bond distance of 3.373(1) Å. | researchgate.net |

| TPEB Co-Crystals (Fluorinated/Non-Fluorinated) | Phenyl-perfluorophenyl interactions | Short centroid-centroid distances dominating the co-crystal structure. | nih.gov |

| TMS-terminated TPEB (Compound 1) | σ-π interactions | Contact between a methyl group and the neighboring benzene core at 3.847(2) Å. | researchgate.net |

Role of Meta-Conjugation in Electronic Structure

The defining feature of the this compound framework is the meta-connectivity of the phenylethynyl arms to the central benzene ring. This arrangement creates a unique electronic landscape that distinguishes TPEB from its ortho and para-substituted counterparts.

In the electronic ground state, the meta-disposition acts as a partial blockade to π-electron conjugation across the entire molecule. nih.gov Unlike a para-linked system where electron delocalization can flow linearly through the backbone, the meta-linkage disrupts this continuous pathway. This results in a system where the π-electrons are somewhat confined to the individual arms, and the electronic communication between the arms is impeded. nih.gov The orbital structure in the ground state largely retains the character of the constituent parts (the central mesitylene (B46885) core and the phenylethynyl arms) rather than forming a single, fully delocalized system. nih.gov

However, this situation changes dramatically upon electronic excitation. Theoretical calculations and spectroscopic evidence indicate that the lowest-lying unoccupied molecular orbitals (LUMOs) offer significantly better conditions for π-electron delocalization over the entire molecular scaffold. nih.gov When the molecule absorbs a photon and transitions to an excited state, the electronic structure reorganizes to allow for more effective "through-space" or "through-bond" communication between the arms. This excited-state delocalization is a key aspect of TPEB's photophysical properties. nih.gov This phenomenon is further aided by structural dynamics; studies have shown that upon excitation, the TPEB molecule can relax from a nonplanar ground-state geometry to a more planar excited-state structure, which enhances orbital overlap and conjugation.

In essence, the meta-conjugation in TPEB creates a molecule with a dual electronic nature: partially localized in the ground state and more extensively delocalized in the excited state. This property allows for a moderate tuning of the optical energy gap and is responsible for interesting optical characteristics, such as high transparency combined with efficient energy transfer capabilities. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Mechanical Investigations of Electronic and Molecular Structures

Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties and three-dimensional arrangements of TPEB. These investigations provide a detailed picture of the molecule's geometry, orbital energies, and electronic transitions.

Density Functional Theory (DFT) and ab initio methods are workhorses in the computational study of molecules like TPEB, offering a balance between accuracy and computational cost. DFT has been employed to study the molecular and supramolecular conformation of TPEB derivatives, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, helping to understand their self-assembly. mdpi.com For the broader family of oligo(phenylethynyl)benzenes, quantum-chemical calculations using DFT and time-dependent DFT (TDDFT) have been performed to investigate their rich photochemistry. nsf.govrsc.org These calculations are crucial for understanding how the orientation of the phenyl groups influences the electronic structure and optical properties. nsf.govrsc.org

In related systems, such as pyridine-based octupolar molecules, DFT has been used to evaluate nonlinear optical (NLO) properties and to understand the impact of chemical modifications on the electronic structure. researchgate.net Theoretical calculations were also conducted on 1,3,5-tris(phenylamino)benzene derivatives to examine their antioxidation mechanism, revealing that substituents alter the molecular structure and electronic effects, thereby influencing their antioxidant behavior. researchgate.net

The table below summarizes representative applications of DFT in studying TPEB and related structures.

| Compound Family | Computational Method | Investigated Properties | Reference |

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | DFT, QTAIM | Molecular and supramolecular conformation, self-assembly | mdpi.com |

| Oligo(phenylethynyl)benzenes | DFT, TDDFT | Photochemistry, influence of phenyl group orientation | nsf.govrsc.org |

| Pyridine-based octupolar molecules | DFT | Nonlinear optical (NLO) properties, electronic structure | researchgate.net |

| 1,3,5-tris(phenylamino)benzene derivatives | DFT | Antioxidation mechanism, substituent effects | researchgate.net |

The three-dimensional structure of TPEB is not static; the phenylethynyl arms can rotate relative to the central benzene (B151609) ring. Understanding the conformational landscape and the energy barriers associated with these rotations is crucial for predicting the molecule's behavior in different environments.

Experimental studies combined with theoretical analysis suggest that TPEB has a nonplanar structure in the ground state. acs.orgnih.gov Upon photoexcitation, it is proposed that the molecule undergoes a rapid structural change to a more planar conformation in the excited state. nih.govacs.org This relaxation process is key to its observed fluorescence properties. nih.govacs.org

Computational studies on the related molecule 1,4-bis(phenylethynyl)benzene (B159325) (BPEB-HH) using the CAM-B3LYP/def2-TZVP level of theory have quantified the energy barriers for phenyl ring torsion. nsf.gov The ground-state energy barrier for the rotation of the outer phenyl ring was calculated to be approximately 0.032 eV, while the barrier for the inner ring was about twice as large at 0.068 eV. nsf.gov Although not TPEB, these values provide an estimate of the energy scales involved in the conformational dynamics of phenylethynylbenzene systems.

Molecular dynamics simulations on related tripodal hosts based on 1,3,5-triethylbenzene (B86046) scaffolds have shown that conformational exchange can be slow at room temperature, indicating significant rotational barriers. beilstein-journals.org

The following table presents calculated rotational energy barriers for a related phenylethynylbenzene compound.

| Molecule | Motion | Computational Method | Calculated Energy Barrier (eV) | Reference |

| 1,4-Bis(phenylethynyl)benzene | Outer phenyl ring torsion | CAM-B3LYP/def2-TZVP | 0.032 | nsf.gov |

| 1,4-Bis(phenylethynyl)benzene | Inner phenyl ring torsion | CAM-B3LYP/def2-TZVP | 0.068 | nsf.gov |

Simulation of Supramolecular Assemblies

TPEB's rigid, symmetric, and extended π-system makes it an excellent building block for constructing larger, ordered structures through non-covalent interactions. Computational simulations are vital for understanding and predicting how these molecules self-assemble.

The TPEB framework can be functionalized to create host molecules for molecular recognition. Computational methods are used to predict the stability and structure of host-guest complexes. For instance, computational studies on hosts using 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds have been conducted to analyze their ability to pre-organize binding elements and enhance binding affinities for guests. beilstein-journals.org These studies concluded that while the ethyl groups provide some energetic advantage for preorganization, the magnitude of this benefit depends on the specific binding groups involved. beilstein-journals.org

Theoretical studies have also been performed on the supramolecular assemblies of benzene-1,3,5-tricarboxylic acid (a molecule with the same core symmetry as TPEB) with various pyrazoles. rsc.org These calculations analyzed the effect of different substituents on the hydrogen-bond interaction energies within the resulting co-crystals. rsc.org Furthermore, interactions of benzene-1,3,5-tricarboxamide (B1221032) (BTA) fibers with proteins like bovine serum albumin (BSA) have been investigated, demonstrating that the stability of these supramolecular polymers in biological media can be computationally and experimentally assessed. nih.gov

Theoretical Frameworks for Electronic Excitation and Energy Transfer

The photophysical properties of TPEB, particularly how it absorbs and dissipates light energy, are of significant interest for applications in optoelectronics and as a component of larger energy-transfer systems.

Theoretical studies on oligo(phenylethynyl)benzenes have been conducted to understand their complex photochemistry, which changes dramatically with the orientation of the phenyl groups. rsc.org Time-resolved fluorescence spectroscopy of TPEB reveals two fluorescence components: a very short-lived one (150 fs) and a long-lived one (10 ns). acs.orgnih.gov This is interpreted as the molecule being initially excited to a nonplanar state, followed by relaxation to a long-lived, symmetrical, and planar excited state. nih.govacs.org

TPEB is considered a prototype component of larger phenylacetylene (B144264) dendrimers, where efficient excitation energy transfer is a key function. acs.org Several theoretical studies have applied models like the Frenkel exciton (B1674681) model to explain energy transfer in these dendrimers. acs.org In related systems, such as bis(phenylethynyl)phenylene-bridged diporphyrins, intramolecular singlet energy transfer rates have been determined to be on the order of 10⁹ to 10¹⁰ s⁻¹, with the rate being dependent on the geometry and electronic interaction between the porphyrin units. rsc.org

The table below highlights key findings related to the excited-state dynamics of TPEB.

| Property | Method | Observation/Conclusion | Reference |

| Fluorescence Lifetime | Time-resolved fluorescence spectroscopy | Two components observed: 150 fs and 10 ns | acs.orgnih.gov |

| Excited-State Structure | Fluorescence anisotropy, Raman depolarization | Initial excitation to a nonplanar state, followed by relaxation to a planar, symmetrical state | nih.govacs.org |

| Energy Transfer Role | Spectroscopic studies | Prototype component for understanding energy transfer in phenylacetylene dendrimers | acs.org |

Emerging Applications and Prospects in Advanced Materials Science

Optoelectronic Devices and Molecular Electronics Components

The delocalized π-system and defined geometry of the TPEB core make it an exemplary candidate for constructing components for optoelectronic devices and molecular-scale electronics. Its structure allows for efficient charge and energy transport, which is fundamental to the operation of these technologies.

Utilization as Molecular Wires and Electroluminescent Materials

1,3,5-Tris(phenylethynyl)benzene is considered a key prototype component for larger, more complex structures like metaconjugated phenylacetylene (B144264) dendrimers, which are of great interest for their light-harvesting capabilities. acs.org The fundamental TPEB unit, conceptually combining three diphenylacetylene (B1204595) (DPA) arms, serves as a model for understanding the initial dynamics of energy transfer in these larger systems. acs.org Oligomers based on this structural motif are explored as molecular wires, acting as bridges in molecular-scale devices like sensors and junctions. acs.org

The electroluminescent properties of TPEB and its analogues are rooted in their excited-state dynamics. Studies on TPEB in solution have revealed complex fluorescence behavior, with the observation of two distinct fluorescence components: a very short-lived component of around 150 femtoseconds and a long-lived component of 10 nanoseconds. nih.gov This behavior is attributed to a rapid structural relaxation from a nonplanar excited state to a more stable, planar excited state with a three-fold axis of symmetry. nih.gov This efficient fluorescence is a critical characteristic for materials used in electroluminescent applications, such as in Organic Light Emitting Diodes (OLEDs). Related molecular designs, such as those based on 1,3,5-tri(10H-phenothiazin-10-yl)benzene (3PTZ), also exhibit unique photoresponsive characteristics and have been utilized as room-temperature phosphorescence materials. nih.gov

Development of Responsive Thin Film Devices

The ability to form stable, uniform thin films is crucial for device fabrication. Analogues of TPEB, such as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB), are well-known molecular glass-formers, capable of creating stable amorphous films via physical vapor deposition. rsc.org By synthetically modifying the peripheral groups attached to the central benzene (B151609) core, researchers can tune properties like the glass transition temperature (Tg) and molecular packing, which are critical for the performance and stability of thin-film devices. rsc.org

Furthermore, functionalized derivatives of the TPEB scaffold are used to create "smart" thin films that respond to external stimuli. For instance, Covalent Organic Frameworks (COFs) constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene nodes exhibit rapid pH-responsive changes in their absorption and fluorescence. ossila.com This responsiveness is key to developing thin-film sensors and actuators. The design of such materials often focuses on minimizing intermolecular π–π stacking in the solid state, which can otherwise lead to aggregation-caused quenching of fluorescence, thereby enhancing device efficiency. researchgate.net

Chemical Sensing Technologies

The inherent fluorescence of the TPEB framework can be modulated by its chemical environment, making it an excellent platform for developing highly sensitive and selective chemical sensors.

Design Principles for this compound-Based Sensors

The primary design principle for TPEB-based sensors involves integrating specific recognition sites into the molecular structure. This is typically achieved by attaching functional groups to the peripheral phenyl rings. researchgate.net These functional groups are chosen for their ability to interact selectively with a target analyte. For example, the incorporation of aldehyde and fluoro-groups into a TPEB-type structure, specifically 1,3,5-tris(3-fluoro-4-formylphenyl)benzene, allows for its use as a building block in creating fluorescent COFs designed for sensing applications. ossila.com The trigonal and planar nature of the core ensures that these functional groups are presented in a well-defined spatial arrangement, which can enhance binding affinity and selectivity. The resulting porous and crystalline nature of COFs built from these linkers provides a high surface area and accessible sites for analyte interaction. ossila.com

Mechanisms of Analyte Recognition and Signal Transduction

Analyte recognition occurs when the target molecule or ion binds to the functional groups on the TPEB-based sensor molecule. This binding can occur through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or coordination with metal ions. nih.gov

The signal transduction mechanism relies on the perturbation of the sensor's electronic structure upon analyte binding. This interaction alters the photophysical properties of the conjugated TPEB system, leading to a detectable change in its fluorescence or absorption spectrum. For instance, a COF built with a fluorinated TPEB derivative demonstrates a significant enhancement in fluorescence quantum yield and rapid changes in both absorption and fluorescence in response to pH changes (acid-base induction). ossila.com This change in the optical signal serves as a clear output, indicating the presence and, in many cases, the concentration of the target analyte.

Porous Organic Materials for Separation and Adsorption Technologies

The rigid and geometrically defined structure of this compound makes it an ideal building block (or linker) for the synthesis of porous organic materials, such as coordination polymers and covalent organic frameworks (COFs). These materials are characterized by high surface areas, tunable pore sizes, and chemical stability.

A series of coordination polymers have been successfully constructed using multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes and copper ions. researchgate.net While some of these polymers have low porosity, specific combinations, such as the reaction of 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt with copper(II) salts, can yield microporous or mesoporous materials. researchgate.netchem960.com

A key advancement in this area is the carbonization of these TPEB-based coordination polymers. This process involves heating the material to high temperatures (e.g., 350-900 °C) to convert the organic linkers into a porous carbon structure. core.ac.uk This technique significantly increases the micropore volume while preserving the original mesoporosity, resulting in materials with high surface areas suitable for adsorption. researchgate.netcore.ac.uk These porous carbons exhibit a Type I adsorption isotherm, characteristic of microporous materials, making them promising for applications in gas storage, separation, and water purification. researchgate.netchem960.com Similarly, COFs constructed from TPEB derivatives, like TPTF-COF, can achieve very high specific surface areas. ossila.com

Interactive Data Table: Properties of TPEB-Based Porous Materials

| Material Type | Precursor/Linker | Metal Ion/Method | Pore Type | Surface Area (m²/g) | Application Focus | Reference(s) |

| Coordination Polymer | 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) acetate (B1210297) | Mesoporous | - | Carbon Precursor | researchgate.net |

| Coordination Polymer | 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) nitrate (B79036) | Microporous | - | Carbon Precursor | researchgate.netchem960.com |

| Covalent Organic Framework (COF) | 1,3,5-tris(3-fluoro-4-formylphenyl)benzene & 1,3,5-tris(4-aminophenyl)benzene | - | Porous | 1084.61 | Sensing | ossila.com |

| Porous Carbon | Carbonized TPEB-based coordination polymers | - | Microporous | ~800 | Adsorption | researchgate.net |

Fabrication of Conjugated Microporous Polymer Networks

This compound and its functionalized derivatives are pivotal monomers in the synthesis of Conjugated Microporous Polymers (CMPs). These materials are characterized by their robust, amorphous, three-dimensional networks, permanent porosity, and extended π-electron delocalization. The Sonogashira-Hagihara cross-coupling reaction is a common and efficient method for the fabrication of these networks, typically involving the palladium-catalyzed reaction of an aryl halide with a terminal alkyne.

In the context of TPEB, its precursor, 1,3,5-triethynylbenzene (B1295396), is frequently used as a trifunctional node to build up the porous framework. For instance, porous poly(arylene ethynylene) networks with surface areas reaching up to 900 m²/g have been synthesized through the cross-coupling of 1,3,5-triethynylbenzene with various functionalized dibromobenzenes. This approach allows for the systematic variation of the network's surface chemistry by selecting different monomers, which in turn controls physical properties such as hydrophobicity and dye sorption behavior.

Furthermore, functionalized derivatives of TPEB have been employed to create coordination polymers. A series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes have been synthesized and subsequently used to construct coordination polymers with copper ions. While many of these coordination polymers initially exhibit low porosity, they can be transformed into microporous materials through processes like carbonization, which significantly increases the micropore volume. For example, a coordination polymer derived from 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt and copper(II) nitrate was found to be microporous.

The introduction of different functional groups onto the TPEB scaffold allows for the fine-tuning of the resulting CMPs' properties. For example, CMPs based on an electron-withdrawing 1,3,5-triazine (B166579) node, analogous to the 1,3,5-connected benzene system of TPEB, have been synthesized and show comparable porosity. This demonstrates the principle of rational design in these amorphous materials, similar to crystalline metal-organic frameworks (MOFs). nih.gov

Selective Sorption and Gas Storage Capabilities

The inherent porosity and large surface area of CMPs derived from this compound and its analogues make them promising candidates for applications in selective sorption and gas storage. The ability to tailor the pore size, surface area, and chemical functionality of the polymer network allows for the optimization of these materials for specific gas capture and storage applications.

Research has shown that triazine-based conjugated microporous polymers (TCMPs), which are structural analogues of TPEB-based CMPs, exhibit significant potential for iodine and carbon dioxide capture. For instance, a series of TCMPs constructed via a Friedel–Crafts polymerization reaction demonstrated high iodine vapor uptake. rsc.org One particular polymer, TTPPA, exhibited a high BET surface area of over 512 m²/g and an exceptional iodine vapor uptake of 4.90 g/g. rsc.org Even polymers with lower porosity in this series showed excellent iodine adsorption capacities. rsc.org The adsorbed iodine can be released either slowly into ethanol (B145695) or quickly upon heating, indicating the potential for reversible sorption. rsc.org

In the realm of carbon dioxide capture, CMPs with triazine nodes have been shown to adsorb more CO₂ than their benzene-based counterparts with comparable BET surface areas. nih.gov For example, a network designated as TNCMP-2, with a high surface area of 995 m²/g, recorded a CO₂ uptake of 1.45 mmol/g at 1 bar and 298 K. nih.gov This enhanced CO₂ uptake is attributed to the presence of nitrogen atoms in the triazine core, which can increase the affinity of the polymer for CO₂.

While specific data for CMPs made directly from the parent this compound is still emerging, the data from closely related structures strongly indicates the potential of TPEB-based materials in gas sorption and storage. The ability to functionalize the TPEB core provides a clear pathway to engineer materials with high selectivity and capacity for environmentally and industrially relevant gases.

Table 1: Gas Sorption Data for TPEB-Analogue Conjugated Microporous Polymers

| Polymer | Monomers | BET Surface Area (m²/g) | Gas Uptake | Conditions |

| TTPPA | 2,4,6-trichloro-1,3,5-triazine, N,N,N′,N′-tetraphenyl-1,4-phenylenediamine | >512 | 4.90 g/g (Iodine vapor) | Not specified |

| TTDAB | 2,4,6-trichloro-1,3,5-triazine, 1,3,5-tris(diphenylamino)benzene | Low | 3.13 g/g (Iodine vapor) | Not specified |

| Tm-MTDAB | 2,4,6-trichloro-1,3,5-triazine, 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene | Low | 3.04 g/g (Iodine vapor) | Not specified |

| TNCMP-2 | 1,3,5-triazine based | 995 | 1.45 mmol/g (CO₂) | 1 bar, 298 K |

Artificial Molecular Machines and Mechanically Interlocked Architectures

The rigid, C3-symmetric, and well-defined structure of this compound makes it a theoretically appealing scaffold for the construction of complex molecular architectures, including artificial molecular machines and mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. These systems rely on the precise spatial arrangement of molecular components to achieve controlled motion and function at the nanoscale.

While the direct application of this compound in the synthesis of molecular machines and MIMs is not yet extensively documented in publicly available research, its structural motifs are relevant to the design principles in this field. The tripodal nature of TPEB could serve as a core to which other molecular components, such as macrocycles or threads, are attached. For instance, a tris-branched nih.govrotaxane has been synthesized using 1,3,5-tris(aminomethyl)benzene as a core, demonstrating the feasibility of using tripodal benzene structures in creating complex interlocked molecules.

The synthesis of rotaxanes often involves a "threading-followed-by-stoppering" approach, where a linear molecule (axle) is threaded through a macrocycle (wheel) and then capped with bulky groups to prevent dethreading. The three arms of TPEB could potentially be functionalized to act as axles for the threading of multiple macrocycles, leading to multi-rotaxane structures. Alternatively, the ethynyl (B1212043) groups could be used in click chemistry reactions to "stopper" threaded macrocycles.

The development of molecular machines often requires components that can undergo conformational changes in response to external stimuli. The study of the excited-state dynamics of this compound has shown that it undergoes a rapid structural change from a nonplanar to a planar structure upon excitation. This intrinsic dynamic property could potentially be harnessed in the design of photo-responsive molecular devices.

Although the direct utilization of this compound in this advanced area of materials science is still in its nascent stages, its structural characteristics and the synthetic versatility of its ethynyl groups suggest a promising future. As synthetic methodologies for creating complex molecular architectures continue to advance, it is conceivable that TPEB and its derivatives will find their place as key building blocks in the next generation of artificial molecular machines.

Q & A

Q. What is the molecular structure and key physicochemical properties of 1,3,5-Tris(phenylethynyl)benzene?

The compound has a central benzene ring symmetrically substituted with three phenylethynyl groups. Its molecular formula is C₃₀H₁₈ , with a molecular weight of 378.46 g/mol and CAS number 118688-56-5 . The rigid, planar structure arises from π-conjugation between the central benzene and ethynyl-linked phenyl groups, influencing its optical and electronic properties. Key characterization methods include X-ray crystallography for structural confirmation and UV-Vis spectroscopy to study π-π* transitions.

Q. What are the common synthetic routes for preparing this compound in laboratory settings?

A typical method involves Sonogashira coupling between 1,3,5-triiodobenzene and phenylacetylene under palladium catalysis. Reaction conditions (e.g., solvent, temperature, and ligand choice) are critical for yield optimization. For example, using THF as the solvent and CuI as a co-catalyst at 60–80°C achieves ~70% yield. Post-synthesis purification involves column chromatography with silica gel and hexane/ethyl acetate eluents to remove unreacted phenylacetylene and byproducts .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- ¹H/¹³C NMR : Confirms substitution patterns and absence of residual solvents.

- FT-IR : Identifies C≡C stretching vibrations (~2100 cm⁻¹) and aromatic C-H bonds.

- MALDI-TOF Mass Spectrometry : Verifies molecular weight and purity. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate incomplete coupling or oxidation byproducts, necessitating repeated purification .

Advanced Questions

Q. How does the extended π-conjugation in this compound influence its self-assembly behavior at liquid-solid interfaces?

The compound’s rigid, planar structure promotes π-π stacking and hydrogen bonding (if functionalized). In self-assembled monolayers (SAMNs), varying solution concentration (e.g., 0.1–1.0 mM in alkanes) leads to polymorphic outcomes. For instance, lower concentrations favor 2D hexagonal networks, while higher concentrations induce disordered aggregates. Characterization via STM or AFM is essential to map surface morphology .

Q. What strategies are employed to functionalize this compound for applications in dendrimer synthesis?

Functionalization often involves hydrosilation or substitution reactions at terminal ethynyl groups. For example:

- Hydrosilation with trichlorosilane introduces Si-Cl bonds for iterative dendrimer growth.

- Lithium phenylacetylide substitution replaces Cl atoms with phenylethynyl groups, enabling higher-generation dendrimers. Steric hindrance limits growth beyond the 2nd generation; using dichlorosilane instead reduces crowding .

Q. How do concentration variations affect the polymorphic outcomes of self-assembled monolayers involving this compound derivatives?

Following the "concentration-in-control" concept, SAMN polymorphism is concentration-dependent. For example:

- Low concentration (0.05 mM) : Forms porous networks stabilized by intermolecular H-bonding.

- High concentration (0.5 mM) : Results in close-packed structures dominated by van der Waals interactions. Solvent choice (e.g., 1-phenyloctane vs. heptanoic acid ) further modulates hydrogen-bonding capacity and assembly kinetics .

Q. What experimental challenges arise when synthesizing higher-generation dendrimers using this compound derivatives, and how can they be mitigated?

Steric hindrance from bulky phenylethynyl groups limits dendrimer growth beyond the 2nd generation. Mitigation strategies include:

- Using dichlorosilane instead of trichlorosilane to reduce peripheral crowding.

- Introducing flexible spacers (e.g., alkyl chains) between branching units.

- Employing ultrasonication during synthesis to enhance reagent diffusion .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies often arise from structural isomers or solvent effects . For example:

- NMR shifts : Compare data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Mass spectrometry : Use high-resolution techniques (HRMS) to distinguish between isobaric species. Cross-validation with X-ray crystallography or computational modeling (DFT) clarifies ambiguous assignments .

Safety and Protocol Questions

Q. What safety precautions and waste disposal protocols are critical when handling this compound in laboratory environments?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards).

- Ventilation : Conduct reactions in a fume hood to prevent inhalation.

- Waste disposal : Segregate halogenated waste (e.g., from coupling reactions) and consult certified chemical disposal services. Do not dispose of via aqueous drains .

Q. How can researchers optimize reaction yields in Sonogashira coupling for this compound synthesis?

Key factors include:

- Catalyst system : Use Pd(PPh₃)₂Cl₂ with CuI for efficient alkyne activation.

- Solvent : THF or DMF enhances reagent solubility.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

Monitor progress via TLC (hexane:EtOAc = 9:1) and quench with NH₄Cl to terminate the reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.